Cas no 2097951-96-5 ((1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol)

(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol
- [1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl]methanol
- (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol
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- インチ: 1S/C15H29NO/c1-12-7-14(9-15(2,3)8-12)16-6-4-5-13(10-16)11-17/h12-14,17H,4-11H2,1-3H3
- InChIKey: OOORHHXKJYHSMB-UHFFFAOYSA-N
- ほほえんだ: OCC1CCCN(C1)C1CC(C)CC(C)(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 251
- トポロジー分子極性表面積: 23.5
- 疎水性パラメータ計算基準値(XlogP): 3.4
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3410-0.5g |
(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | T127541-1g |
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-3410-5g |
(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-3410-2.5g |
(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | T127541-100mg |
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | T127541-500mg |
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1907-3410-10g |
(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-3410-1g |
(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-3410-0.25g |
(1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl)methanol |
2097951-96-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 |
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
(1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanolに関する追加情報
Introduction to (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol and Its Significance in Modern Chemical Research
Compound with the CAS number 2097951-96-5 represents a fascinating molecule in the realm of organic chemistry, particularly within the pharmaceutical industry. The compound, formally known as (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol, has garnered attention due to its unique structural properties and potential applications in drug development. This introduction aims to delve into the compound's characteristics, its significance in contemporary research, and its role in advancing medical science.
The molecular structure of (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol is characterized by a piperidine ring substituted with a 3,3,5-trimethylcyclohexyl group and a hydroxymethyl moiety at the 3-position of the piperidine ring. This specific arrangement imparts distinct physicochemical properties that make it a valuable scaffold for medicinal chemists. The presence of the trimethylcyclohexyl group enhances lipophilicity, which is often crucial for drug absorption and distribution within the body.
In recent years, there has been a growing interest in developing novel compounds that can modulate neurological pathways. The piperidine core is a well-known pharmacophore in many central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier effectively. The modification of this core with the 3,3,5-Trimethylcyclohexyl group not only improves metabolic stability but also influences binding affinity to specific receptors.
One of the most compelling aspects of (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol is its potential as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop new analogs with enhanced pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit promising activity in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxymethyl group provides a versatile handle for further functionalization, allowing chemists to explore various chemical transformations.
The synthesis of (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps typically include the formation of the piperidine ring followed by the introduction of the trimethylcyclohexyl substituent. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the broader capabilities of current chemical methodologies.
Evaluation of (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol in preclinical studies has revealed intriguing biological activities. Initial assays have indicated potential efficacy in modulating enzyme activity relevant to inflammation and pain pathways. Additionally, computational modeling studies have predicted favorable interactions with certain protein targets, suggesting therapeutic potential beyond CNS applications. These findings underscore the importance of this compound as a lead molecule in drug discovery efforts.
The pharmaceutical industry is constantly seeking innovative compounds that can address unmet medical needs. The unique properties of (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol, coupled with its synthetic tractability, position it as a promising candidate for further development. As research progresses, it is anticipated that more derivatives will be explored, potentially leading to novel therapeutic agents with improved efficacy and safety profiles.
In conclusion, (1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl)methanol (CAS no. 2097951-96-5) stands out as a significant molecule in modern chemical research. Its structural features and biological activities make it a valuable tool for medicinal chemists and drug developers. As our understanding of its properties continues to evolve, so too will its potential applications in addressing complex diseases. The journey from discovery to clinical application is long and arduous but compounds like this one offer hope for future breakthroughs.
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